An In-depth Technical Guide to Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines a plausible synthetic route, and describes its application in the construction of PROTACs. The guide is intended for researchers and scientists in the field of drug discovery and development, offering a technical resource for the synthesis and utilization of this important chemical entity.
Introduction
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a bifunctional molecule increasingly utilized as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency of ternary complex formation and subsequent protein degradation.
The piperidine moiety in Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate provides a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation. The chlorosulfonyl group serves as a reactive handle for conjugation to a warhead (ligand for the target protein) or an E3 ligase ligand, typically through the formation of a stable sulfonamide bond.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is presented in Table 1. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1211587-42-6 | [1] |
| Molecular Formula | C₁₄H₁₈ClNO₄S | [1] |
| Molecular Weight | 331.815 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥97% | [1] |
| Predicted Boiling Point | 471.5±28.0 °C | [3] |
| Predicted Density | 1.330±0.06 g/cm³ | [3] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [2] |
Synthesis
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway starts from commercially available starting materials and employs common synthetic transformations.
Caption: Proposed synthetic pathway for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.
Experimental Protocol (Hypothetical)
This section provides a hypothetical, yet detailed, experimental protocol for the synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. Caution: This is a proposed procedure and should be adapted and optimized under appropriate laboratory safety precautions.
Materials:
-
Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (1.0 eq) and dissolve it in dichloromethane (DCM).
-
Addition of Reagents: Add N-Chlorosuccinimide (NCS) (2.2 eq) and a catalytic amount of tetrabutylammonium chloride to the solution.
-
Acidification and Reaction: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (a few drops). Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Application in PROTAC Synthesis
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate serves as a valuable linker for the modular synthesis of PROTACs. The chlorosulfonyl group readily reacts with primary or secondary amines on a warhead or E3 ligase ligand to form a stable sulfonamide linkage.
General Workflow for PROTAC Synthesis
The general workflow for incorporating this linker into a PROTAC molecule is depicted below. This typically involves a sequential coupling strategy.
Caption: General workflow for the synthesis of a PROTAC using Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.
Detailed Experimental Protocol (Illustrative Example)
This section provides an illustrative experimental protocol for the synthesis of a hypothetical PROTAC using Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.
Step 1: Synthesis of the Linker-E3 Ligand Conjugate
-
Reaction Setup: Dissolve the E3 ligase ligand (containing a primary or secondary amine, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution.
-
Linker Addition: Slowly add a solution of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by flash column chromatography.
Step 2: Deprotection of the Cbz Group
-
Reaction Setup: Dissolve the Linker-E3 Ligand Conjugate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected intermediate.
Step 3: Final PROTAC Assembly
-
Reaction Setup: Dissolve the deprotected Linker-E3 Ligand intermediate (1.0 eq) and the warhead (containing a carboxylic acid, 1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Coupling Reagent Addition: Add a peptide coupling reagent, such as HATU (1.2 eq), and a base, such as DIPEA (2.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Workup and Purification: Purify the final PROTAC using preparative reverse-phase HPLC to obtain the desired product with high purity.
Characterization: The final PROTAC should be thoroughly characterized by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its structure and purity.
Conclusion
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of PROTACs. Its rigid piperidine core and reactive chlorosulfonyl handle provide medicinal chemists with a powerful tool for constructing sophisticated PROTAC linkers. The synthetic strategies and experimental protocols outlined in this guide, while illustrative, provide a solid foundation for researchers to design and synthesize novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers, such as those derived from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, will be paramount in developing the next generation of therapeutics.


